1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone
Overview
Description
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone is a useful research compound. Its molecular formula is C12H17IN4O and its molecular weight is 360.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings are widely utilized in medicinal chemistry to develop treatments for human diseases. This saturated scaffold is prized for its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to molecular stereochemistry, and increase three-dimensional coverage, a phenomenon known as "pseudorotation." Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported. Their physicochemical parameters, influence of steric factors on biological activity, and structure–activity relationships (SAR) have been explored to guide medicinal chemists in the design of new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a key precursor for medicinal and pharmaceutical industries, demonstrates the broad synthetic applications and bioavailability of these compounds. Diverse synthetic pathways employing hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents have been developed for substituted pyrimidin-2-one derivatives. The review emphasizes the application of hybrid catalysts from 1992 to 2022 for these scaffolds, attracting researchers to utilize catalytic applications for the development of lead molecules (Parmar, Vala, & Patel, 2023).
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives are crucial for designing optical sensors due to their exquisite sensing materials and biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them suitable as sensing probes. This review encompasses various pyrimidine-based optical sensors, highlighting their potential from 2005 to 2020 (Jindal & Kaur, 2021).
Supramolecular Capsules from Calixpyrrole
Calixpyrrole components have been utilized in the self-assembly of supramolecular capsules, with calix[4]pyrroles being the most commonly used units. Despite the structural analogy between calix[4]arenes and calix[4]pyrroles, the examples using calix[4]pyrrole scaffolds for constructing supramolecular capsules remain limited. The review discusses different approaches for using calix[4]pyrrole derivatives in capsule assembly, highlighting the versatility of calix[4]pyrroles in supramolecular chemistry (Ballester, 2011).
Mechanism of Action
Target of action
The compound contains a pyrimidine ring, which is a basic structure in many biological compounds such as nucleotides. Therefore, it’s possible that this compound could interact with enzymes or receptors that recognize or process these structures .
Mode of action
The presence of a dimethylamino group and an iodine atom on the pyrimidine ring could potentially influence the compound’s interactions with its targets, possibly by altering the compound’s binding affinity or specificity .
Biochemical pathways
Pyrimidine derivatives have been found to have a broad range of biological activities, including antibacterial, antiviral, and anticancer effects . Therefore, this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on factors such as its solubility, stability, and the presence of functional groups that could be metabolized by the body. The iodine atom and dimethylamino group could potentially influence these properties .
Result of action
The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Given the biological activities of other pyrimidine derivatives, it’s possible that this compound could have effects such as inhibiting the growth of bacteria or cancer cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment due to the presence of the dimethylamino group .
Properties
IUPAC Name |
1-[2-[2-(dimethylamino)-5-iodopyrimidin-4-yl]pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN4O/c1-8(18)17-6-4-5-10(17)11-9(13)7-14-12(15-11)16(2)3/h7,10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNJKCSCVJLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC(=NC=C2I)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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